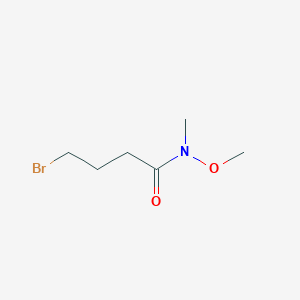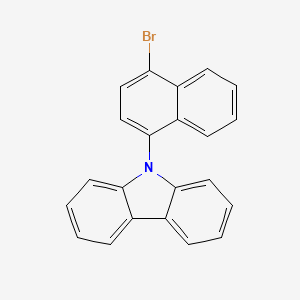![molecular formula C27H24ClP B8704901 [(E)-cinnamyl]-triphenyl-phosphonium chloride](/img/structure/B8704901.png)
[(E)-cinnamyl]-triphenyl-phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C27H24ClP and a molecular weight of 414.91 g/mol . This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(E)-cinnamyl]-triphenyl-phosphonium chloride can be synthesized through the reaction of triphenylphosphine with cinnamyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for triphenyl(3-phenylprop-2-enyl)phosphanium;chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-cinnamyl]-triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with triphenyl(3-phenylprop-2-enyl)phosphanium;chloride include secondary amines, phenylhydrazine, and dimethylformamide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving triphenyl(3-phenylprop-2-enyl)phosphanium;chloride depend on the specific reagents and conditions used. For example, reactions with secondary amines can yield adducts with α,β-double bonds .
Applications De Recherche Scientifique
[(E)-cinnamyl]-triphenyl-phosphonium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides.
Catalysis: The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;chloride involves its role as a nucleophilic catalyst or reagent. The phosphonium group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Cinnamyl Chloride: A precursor in the synthesis of cinnamyltriphenylphosphonium chloride.
Triphenyl(3-phenylprop-2-ynyl)phosphonium Bromide: Another quaternary phosphonium salt with similar reactivity.
Uniqueness
[(E)-cinnamyl]-triphenyl-phosphonium chloride is unique due to its specific structure, which combines the properties of both triphenylphosphine and cinnamyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C27H24ClP |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
triphenyl(3-phenylprop-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
Clé InChI |
NBGQQOBCTPJEFE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8704829.png)
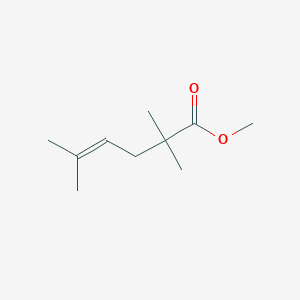
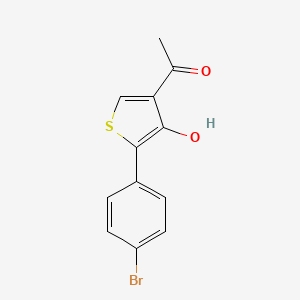
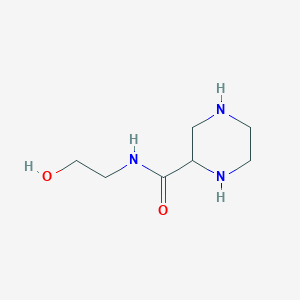

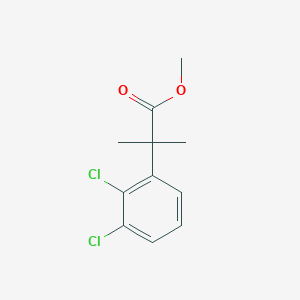
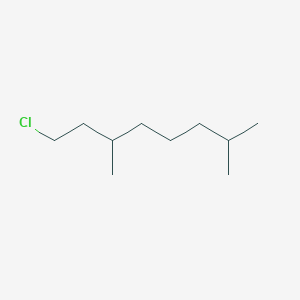
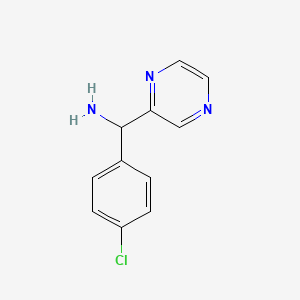
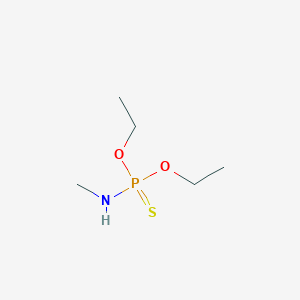
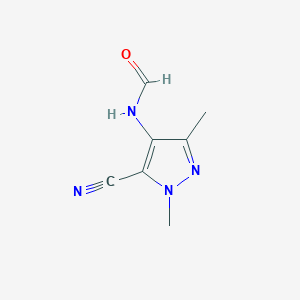
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)
